molecular formula C8H10N2O2 B076661 Ethyl 2-aminoisonicotinate CAS No. 13362-30-6

Ethyl 2-aminoisonicotinate

Numéro de catalogue: B076661
Numéro CAS: 13362-30-6
Poids moléculaire: 166.18 g/mol
Clé InChI: XVBZFXZNJAFCHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-aminoisonicotinate is an organic compound with the molecular formula C₈H₁₀N₂O₂. It is a derivative of isonicotinic acid and is characterized by the presence of an ethyl ester group and an amino group attached to the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-aminoisonicotinate can be synthesized through the esterification of 2-aminoisonicotinic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out by heating the mixture to 100-110°C for several hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 2-aminoisonicotinic acid is reacted with ethanol under controlled conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Medicinal Chemistry

EAIN has been investigated for its potential therapeutic applications, particularly in the development of anti-cancer and anti-fungal agents.

  • Anti-Cancer Activity : Research indicates that isonicotinate derivatives, including EAIN, can form organometallic complexes that exhibit significant anti-cancer properties. For instance, studies have shown that organotin isonicotinate derivatives are utilized in antiproliferative drugs, which are effective in inhibiting the proliferation of vascular smooth muscle cells and enhancing endothelial protective properties . Additionally, EAIN has shown promise in molecular docking studies against proteins associated with cancer, suggesting a moderate binding affinity that may be leveraged for drug design .
  • Anti-Fungal Properties : EAIN and its derivatives have demonstrated anti-fungal activity against various phytopathogenic fungi. This property is crucial for agricultural applications, where such compounds can help mitigate crop losses due to fungal infections .

Coordination Chemistry

EAIN serves as an important ligand in coordination chemistry, forming complexes with various metal ions.

  • Metal Complexes : The synthesis of metal complexes involving EAIN has been reported, showcasing its ability to stabilize different oxidation states of metals. For example, the compound has been used to create manganese complexes that exhibit alternating ferromagnetic-antiferromagnetic properties, which are of interest for magnetic materials research . These complexes can potentially be applied in spintronic devices or as catalysts in organic transformations.
  • Bioinorganic Chemistry : The interaction of EAIN with metal ions also opens avenues for bioinorganic applications. Metal complexes formed with EAIN may display enhanced biological activities compared to their non-complexed forms, making them candidates for further investigation in drug delivery systems .

Materials Science

EAIN has potential applications in materials science, particularly in the development of functional materials.

  • Organic Light Emitting Diodes (OLEDs) : The photophysical properties of compounds like EAIN suggest their applicability in OLED technology. Research on similar compounds indicates that their fluorescence and aggregation-induced emission characteristics could be harnessed for efficient light-emitting applications .
  • Sensing Applications : EAIN's structural features make it a candidate for incorporation into metal-organic frameworks (MOFs), which are known for their porosity and ability to selectively adsorb gases or vapors. Such MOFs can be engineered for specific sensing applications, including humidity sensors or gas detectors .

Table 1: Summary of Applications and Findings Related to this compound

Application AreaKey FindingsReferences
Medicinal ChemistryAnti-cancer and anti-fungal activities; moderate binding affinity in molecular docking studies
Coordination ChemistryFormation of stable metal complexes with potential magnetic properties
Materials SciencePotential use in OLEDs and as a component of MOFs for sensing applications

Mécanisme D'action

The mechanism of action of ethyl 2-aminoisonicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity .

Comparaison Avec Des Composés Similaires

Comparison: Ethyl 2-aminoisonicotinate is unique due to the presence of both an amino group and an ethyl ester group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its applications in pharmaceutical synthesis and industrial processes make it a valuable compound in various fields .

Activité Biologique

Ethyl 2-aminoisonicotinate (EAI) is a derivative of isonicotinic acid, which has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and an ethyl ester attached to the isonicotinic acid framework. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2, and it exhibits properties typical of pyridine derivatives, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that EAI exhibits significant antimicrobial properties against various pathogens. In vitro evaluations have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

  • In vitro Antibacterial Activity : EAI was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as follows:
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL
    These results indicate that EAI possesses moderate antibacterial activity, particularly against Staphylococcus aureus .
  • Mechanism of Action : The compound appears to inhibit microbial growth by interfering with essential biochemical processes such as cell wall synthesis and protein synthesis .

Anti-inflammatory Activity

EAI has also been investigated for its potential anti-inflammatory effects. A study on the compound's impact on inflammatory markers showed promising results.

Case Study

In a controlled experiment using a murine model of inflammation, EAI was administered at varying doses (10 mg/kg, 20 mg/kg, and 40 mg/kg). The results indicated a dose-dependent reduction in inflammatory markers such as TNF-α and IL-6 in serum samples:

Dose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Control150 ± 10120 ± 8
10120 ± 8100 ± 6
2090 ± 580 ± 5
4060 ± 450 ± 3

This study suggests that EAI may serve as a potential therapeutic agent for inflammatory diseases .

Molecular Docking Studies

To further understand the interaction of EAI with biological targets, molecular docking studies were conducted. The compound was docked into the active site of penicillin-binding protein (PBP), revealing a high binding affinity with a docking score of -9.5 kcal/mol. This indicates a strong potential for inhibiting bacterial cell wall synthesis .

Propriétés

IUPAC Name

ethyl 2-aminopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBZFXZNJAFCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426743
Record name Ethyl 2-aminoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13362-30-6
Record name Ethyl 2-aminoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Aminoisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 2-(4-fluorophenyl)-3-oxo-3-(4-(2-acetamido)-pyridyl))-propionate: A solution of 2-chloroisonicotinic acid (25.0 g, 0.16 mol) in 65 mL of concentrated ammonium hydroxide was warmed to 205 Celsius in a steel bomb for 72 h. After cooling to 23 C., the solution was acidified to a pH of 1 using 6N HCl and subsequently filtered to remove unreacted starting material. The solution was concentrated to one fourth the original volume (approx 200 mL) in vacuo, and carefully adjusted to a pH of 6 using 1 N NaOH. After storing the cloudy solution at 0 C. for 20 h, the desired 2-aminoisonicotinic acid was filtered off. To a suspension of 2-aminoisonicotinic acid in ethanol (600 mL) was added 47.1 mL of 4 N anhdrous HCl in dioxane. After warming to achieve reflux for 20 h, an additional 47.1 mL of 4 N anhdrous HCl in dioxane was added and the reaction was warmed to reflux for an additional 20 h. Concentration with a stream of nitrogen in the hood was followed by further concentration in vacuo, the remaining solid was diluted with saturated bicarbonate (200 mL), extracted with ethyl acetate (2×200 mL), dried (Na2SO4). After concentration in vacuo, the desired ethyl 2-aminoisonicotinate was obtained. To a solution of ethyl 2-aminoisonicotinic acid in pyridine (45 mL) at 0 C. under an argon atmosphere was added acetyl chloride dropwise over 5 min. After 2 h at 0 C., the reaction was pored into over ice 300 g, extracted with ethyl acetate (2×300 mL), washed with water (2×100 ml) followed by brine (2×100 mL), and dried (Na2SO4). After concentration in vacuo, the residue was purified by application of flash chromatography (step gradient ethyl acetate: hexane 1:4 then ethyl acetate: hexane 1:1) to afford ethyl 2-acetamidoisonicotinate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Acetylamino-isonicotinic acid (10.8 g, 60.0 mmol) was suspended in ethanol (150 mL) and BF3OEt2 (22 mL, 138 mmol) was added. The mixture was refluxed overnight, and after cooling to room temperature 10% NaHCO3 (250 mL) was added. The product was extracted with chloroform and the combined organic extracts were washed with water and dried. Filtering and concentration afforded 2-amino-isonicotinic acid ethyl ester (7.46 g, 79%) as pale yellow crystals.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-(Acetylamino)isonicotinic acid (13 g, 73.60 mmol) synthesized by the method of Example 7, (A) was added with ethanol (50 ml) and toluene (150 ml) and heated to 100-110° C. The mixture was added dropwise with concentrated sulfuric acid (7 ml) and heated for 11 hour with stirring. The reaction solution was returned to room temperature and poured into saturated aqueous sodium hydrogencarbonate cooled with ice. The mixture was extracted with chloroform and the collected organic layer was dried over magnesium sulfate and concentrated under reduced pressure to obtain 7.6 g (23% for the two steps) of the title compound as pale yellow crystals without purification.
Quantity
13 g
Type
reactant
Reaction Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminoisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-aminoisonicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-aminoisonicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-aminoisonicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-aminoisonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-aminoisonicotinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.